molecular formula C14H13N3O2 B8077156 ethyl 3-(1H-pyrrol-3-yl)imidazo[1,5-a]pyridine-1-carboxylate

ethyl 3-(1H-pyrrol-3-yl)imidazo[1,5-a]pyridine-1-carboxylate

Cat. No.: B8077156
M. Wt: 255.27 g/mol
InChI Key: MWBXAGACQFNHQV-UHFFFAOYSA-N
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Description

Ethyl 3-(1H-pyrrol-3-yl)imidazo[1,5-a]pyridine-1-carboxylate is a complex organic compound featuring a pyrrole ring fused to an imidazo[1,5-a]pyridine core, which is further esterified with ethyl carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(1H-pyrrol-3-yl)imidazo[1,5-a]pyridine-1-carboxylate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and specific solvents can enhance the yield and purity of the final product. Continuous flow chemistry techniques may also be employed to streamline the production process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(1H-pyrrol-3-yl)imidazo[1,5-a]pyridine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, ethyl 3-(1H-pyrrol-3-yl)imidazo[1,5-a]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: The compound has shown potential biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties. These properties make it a candidate for further research in the development of new therapeutic agents.

Medicine: In the medical field, the compound is being investigated for its potential use in treating various diseases. Its ability to interact with biological targets suggests that it could be developed into a drug for conditions such as cancer, infections, and inflammation.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in organic electronics, coatings, and other high-tech industries.

Mechanism of Action

The mechanism by which ethyl 3-(1H-pyrrol-3-yl)imidazo[1,5-a]pyridine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Ethyl 3-(1H-pyrrol-2-yl)imidazo[1,5-a]pyridine-1-carboxylate

  • Ethyl 3-(1H-pyrrol-3-yl)pyrazolo[1,5-a]pyridine-1-carboxylate

  • Ethyl 3-(1H-pyrrol-3-yl)quinazoline-1-carboxylate

Uniqueness: Ethyl 3-(1H-pyrrol-3-yl)imidazo[1,5-a]pyridine-1-carboxylate stands out due to its specific structural features and the resulting biological activities. Its unique combination of pyrrole and imidazo[1,5-a]pyridine rings contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

ethyl 3-(1H-pyrrol-3-yl)imidazo[1,5-a]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-2-19-14(18)12-11-5-3-4-8-17(11)13(16-12)10-6-7-15-9-10/h3-9,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBXAGACQFNHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C(=N1)C3=CNC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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